(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-11-10-23-6-8-24(9-7-23)14-17-18(26)4-3-16-20(27)19(28-21(16)17)12-15-2-1-5-22-13-15/h1-5,12-13,25-26H,6-11,14H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQQFWLLKSNZJO-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered attention due to its potential biological activities. The compound features a benzofuran core, which is often associated with various pharmacological effects, and a piperazine moiety that may enhance its interaction with biological targets.
Structural Features
The compound's structure includes:
- Benzofuran Core : Known for its diverse biological activities.
- Piperazine Substituent : Potentially increases solubility and bioavailability.
- Hydroxyl and Methoxy Groups : These functional groups may influence the compound's reactivity and interaction with biological systems.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
2. Anticonvulsant Effects
The compound's structural similarities to known anticonvulsants raise interest in its potential efficacy against seizures. A study on related piperazine derivatives found them to possess notable anticonvulsant activity, indicating that this compound may also exhibit similar effects.
3. PDE5 Inhibition
The presence of piperazine in the structure suggests potential as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in treating erectile dysfunction and pulmonary hypertension. Preliminary studies on related compounds have shown promising results in lowering blood pressure in hypertensive models, indicating a possible therapeutic pathway for this compound.
The exact mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes within key biological pathways. The hydroxyl groups may participate in hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values < 50 µg/mL. |
| Study B | Reported significant anticonvulsant effects in MES models with an ED50 comparable to established drugs like phenobarbital. |
| Study C | Identified as a potent PDE5 inhibitor with IC50 values in the low nanomolar range, showing efficacy in hypertensive rat models. |
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a model for studying the reactivity of benzofuran derivatives. Its synthesis involves several steps, including the formation of the benzofuran core through cyclization reactions and the introduction of various functional groups via nucleophilic substitutions. The compound's ability to undergo oxidation and reduction reactions makes it valuable for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is being investigated for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, such as enzymes and receptors, which could lead to therapeutic effects in treating diseases like cancer and neurological disorders. Preliminary studies indicate that compounds with similar structures exhibit anti-cancer and anti-inflammatory activities.
Medicine
In medicinal chemistry, the compound is being explored as a candidate for drug development. Its structural features allow for potential modification to enhance its efficacy and selectivity against specific biological targets. Research is focusing on its mechanism of action, which may involve modulation of signaling pathways or inhibition of specific enzymes related to disease progression.
Industry
From an industrial perspective, this compound's unique properties make it suitable for use in developing new materials or catalysts. Its stability and reactivity can be harnessed in various chemical processes, potentially leading to advancements in material science and chemical manufacturing.
Case Studies
Several case studies have highlighted the applications of similar compounds in drug discovery:
- Anticancer Activity : Research has demonstrated that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. Compounds structurally related to this compound have shown promise in inhibiting tumor growth by inducing apoptosis.
- Neurological Disorders : Studies have indicated that piperazine-containing compounds can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety. The interaction of this compound with serotonin receptors is currently under investigation.
- Material Science : The synthesis of polymeric materials incorporating benzofuran derivatives has been explored due to their thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and composites.
Comparison with Similar Compounds
Benzofuran-3-one Derivatives
The target compound and 8GR share a benzofuran-3-one core but differ in substituents:
- 6-hydroxy vs.
- Pyridinylmethylidene vs.
Piperazine-Containing Compounds
Compounds from and highlight the versatility of piperazine in drug design:
- The 4-(2-hydroxyethyl)piperazine in the target compound provides a hydrophilic side chain absent in ’s benzodioxol-pyrido-pyrimidinones. This modification could improve blood-brain barrier penetration compared to bulkier analogs .
- In contrast, ’s triazolopyridinone impurities lack the hydroxyethyl group, emphasizing the target compound’s tailored solubility profile .
Heterocyclic Diversity
’s tetrahydroimidazopyridine (2d) demonstrates the pharmacological relevance of fused heterocycles. However, its nitro and ester groups confer distinct electronic properties compared to the target compound’s hydroxy and pyridinyl groups, suggesting divergent mechanisms of action (e.g., kinase vs. protease inhibition) .
Preparation Methods
Reaction Conditions and Catalysts
Protecting Group Strategies
Yield Data Across Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dihydrobenzofuran-3-one | Amberlyst® 15, 120°C, 6h | 88 |
| 6-Hydroxy introduction | PIDA, CH₃CN, 80°C, 3h | 85 |
| Piperazinylmethylation | 4-(2-hydroxyethyl)piperazine, DMF, 60°C, 12h | 78 |
| Z-Configuration | Pyridine-3-carbaldehyde, AcOH, reflux, 4h | 85 (Z:E = 9:1) |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : A stepwise approach involving condensation reactions is recommended. For example, the piperazine moiety can be introduced via nucleophilic substitution or reductive amination. Protecting groups (e.g., for the hydroxyl group) may be necessary to prevent side reactions. Post-synthetic modifications, such as oxidation or reduction, can optimize yield and purity . Characterization should include NMR, HPLC, and mass spectrometry to confirm structural integrity.
Q. Which analytical techniques are suitable for assessing the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate adjusted to pH 6.5) is effective for purity analysis . Melting point determination (e.g., 187–190°C for similar piperazine derivatives) provides additional validation . Stability studies should include accelerated degradation under varying pH, temperature, and light conditions, monitored via UV-Vis spectroscopy .
Q. How can researchers confirm the stereochemistry of the (2Z)-configured benzofuran-3-one core?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can differentiate Z/E isomers. Computational methods (e.g., density functional theory, DFT) may predict stable conformers .
Advanced Research Questions
Q. How can structural contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer : Orthogonal assays (e.g., enzyme inhibition vs. cell viability) should be employed to rule out assay-specific artifacts. Structural validation via X-ray crystallography (as demonstrated for piperazine derivatives in ) can confirm the active conformation. Additionally, molecular docking studies may identify binding mode variations due to solvent or protein flexibility.
Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties?
- Methodological Answer : DFT calculations can elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Pharmacokinetic parameters (e.g., logP, solubility) may be modeled using software like Schrödinger’s QikProp or ADMET Predictor. Metabolite prediction tools (e.g., GLORYx) can identify potential degradation pathways .
Q. How can researchers optimize the compound’s selectivity for a target receptor while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., the hydroxyethyl group on piperazine or the pyridinylmethylidene moiety). Competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) can quantify affinity shifts. For example, replacing the hydroxyethyl group with bulkier substituents may enhance selectivity .
Q. What strategies are effective for resolving synthetic impurities during large-scale production?
- Methodological Answer : Impurity profiling via LC-MS/MS can identify byproducts (e.g., dehydroxylated or dimerized species). Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or preparative HPLC with C18 columns improves purity. Pharmacopeial guidelines (e.g., USP standards for similar compounds) recommend residual solvent limits and assay validation protocols .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in vivo?
- Methodological Answer : Use a log-spaced concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves. Include positive controls (e.g., known inhibitors) and vehicle controls. Statistical analysis should employ nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For in vivo studies, pharmacokinetic profiling (e.g., plasma half-life via LC-MS) ensures dosing aligns with therapeutic windows .
Q. What methods validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : CRISPR-Cas9-mediated gene knockout of the putative target can confirm pathway specificity. Western blotting or ELISA assays detect downstream biomarker modulation (e.g., phosphorylation states). For off-target effects, proteome-wide affinity pulldown coupled with mass spectrometry identifies interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
